molecular formula C9H7BrClFN2S B2796057 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1052553-38-4

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2796057
CAS No.: 1052553-38-4
M. Wt: 309.58
InChI Key: RZOYKSBVRDXIFS-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a halogenated aminothiazole derivative with a hydrobromide salt counterion. Its core structure consists of a thiazole ring substituted at position 4 with a 2-chloro-4-fluorophenyl group and at position 2 with an amine group. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S.BrH/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOYKSBVRDXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2-chloro-4-fluoroaniline with thioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thiazole ring. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro substituents on the phenyl ring participate in nucleophilic aromatic substitution (NAS) . For example:

  • Chlorine substitution occurs under basic conditions with amines (e.g., piperidine) in polar aprotic solvents like DMF at 80–100°C, yielding aryl amine derivatives.

  • Fluorine substitution is less reactive but can proceed under high-temperature microwave irradiation with strong nucleophiles like thiols.

Example reaction:
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide + Piperidine → 4-(2-Piperidino-4-fluorophenyl)-1,3-thiazol-2-amine

Reagent/ConditionsProductYieldSource
Piperidine, DMF, 80°C, 12h4-(2-Piperidino-4-fluorophenyl)-1,3-thiazol-2-amine72%

Oxidation Reactions

The thiazole ring’s sulfur atom oxidizes to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

Example reaction:
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine + H₂O₂ → 4-(2-Chloro-4-fluorophenyl)-1,3-thiazole-2-amine sulfoxide

Reagent/ConditionsProductYieldSource
30% H₂O₂, CH₂Cl₂, 25°C, 6hSulfoxide derivative58%

Condensation Reactions

The primary amine group undergoes Schiff base formation with aldehydes or ketones. For instance, condensation with 4-fluorobenzaldehyde in ethanol under reflux produces imine derivatives .

Example reaction:
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine + 4-Fluorobenzaldehyde → N-(4-Fluorobenzylidene)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Reagent/ConditionsProductYieldSource
EtOH, reflux, 8hImine derivative85%

Salt Metathesis

The hydrobromide counterion can be exchanged with other anions (e.g., chloride, sulfate) via treatment with silver nitrate or ion-exchange resins .

Example reaction:
this compound + AgNO₃ → 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine nitrate

Reagent/ConditionsProductYieldSource
AgNO₃, H₂O, 25°C, 2hNitrate salt94%

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For example, reaction with benzonitrile oxide in toluene at 110°C yields isoxazoline-thiazole hybrids .

Reagent/ConditionsProductYieldSource
Benzonitrile oxide, Δ, 12hIsoxazoline-thiazole hybrid63%

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine exhibit notable antibacterial activity. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. Some studies suggest that 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide may induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Applications in Drug Development

Given its promising biological activities, this compound has potential applications in drug development:

  • Antibacterial Agents : Due to its effectiveness against resistant strains of bacteria, it could be developed into a new class of antibiotics.
  • Anticancer Therapeutics : Its ability to target cancer cells makes it a candidate for further development as an anticancer drug.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related thiazole compound exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics . This suggests that this compound could be similarly effective.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example, one study reported that a thiazole derivative led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Substituents on the phenyl ring significantly influence electronic, steric, and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Activities Reference
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide 2-Cl, 4-F C₉H₇BrClFN₂S N/A (Target compound) N/A
TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide) 3-F, 4-OCH₃, N-phenoxy C₂₂H₁₉BrFN₃O₂S Inhibits prostaglandin E synthase-1 (IC₅₀ ~2 μM)
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 4-OCH₃ (on thiazole), 2,4-OCH₃ (on amine) C₁₈H₁₉N₃O₃S Tubulin polymerization inhibition (IC₅₀ ~0.8 μM)
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 4-Cl, 2-F (benzyl group) C₁₀H₈ClFN₂S Structural analog with benzyl substitution

Key Observations :

  • Halogen vs. Methoxy Groups : Chloro/fluoro substituents (electron-withdrawing) enhance electrophilicity and binding to hydrophobic pockets, whereas methoxy groups (electron-donating) improve solubility and alter steric interactions .
  • Benzyl vs.
Anti-Inflammatory and Prostaglandin Inhibition
  • TH-644: Shows potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a target for inflammatory diseases. Its 3-fluoro-4-methoxyphenyl group enhances binding affinity compared to non-methoxy analogs .
  • TH-848 : Contains a naphthyl group, which broadens π-π stacking interactions but reduces solubility compared to halogenated derivatives .
Anticancer and Tubulin Inhibition
  • Compound 10s : Demonstrates G2/M phase arrest in cancer cells via tubulin binding at the colchicine site. Methoxy groups at 2,4-positions on the aryl ring optimize hydrophobic interactions .
  • N,4-Diarylthiazoles () : Derivatives with dihydroacenaphthylenyl groups (e.g., 3c, 3d) exhibit moderate antiproliferative activity (IC₅₀ ~10–50 μM), highlighting the importance of fused aromatic systems .

Physicochemical Properties

Compound Name Melting Point (°C) Purity (%) Solubility Reference
This compound N/A N/A Likely soluble in polar solvents (due to HBr salt) N/A
3c (N-(4-Ethoxyphenyl)-4-(dihydroacenaphthylenyl)-1,3-thiazol-2-amine) 194.3–197.0 99.3 Ethanol-soluble
3g (4-(4-Dihydroacenaphthylenyl)-1,3-thiazol-2-ylamino benzoic acid) 323.1–325.6 99.0 Poor solubility (carboxylic acid group)

Insights :

  • Hydrobromide salts (e.g., target compound, TH-644) improve aqueous solubility compared to free bases.
  • Carboxylic acid derivatives (e.g., 3g) exhibit high melting points but poor solubility, limiting bioavailability .

Biological Activity

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with chlorinated aromatic compounds. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli8.33 - 23.15 μM
Candida albicansMIC ≤ 0.25 μg/mL

These results indicate a promising potential for the compound in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 liver cancer cells.

  • IC50 Values : In one study, the IC50 value for HepG2 cells was reported at approximately 1.30 μM, indicating strong antiproliferative activity compared to standard treatments .

In vivo studies utilizing xenograft models further support these findings, demonstrating a tumor growth inhibition (TGI) of around 48.89% .

The biological activity of this compound may be attributed to several mechanisms:

  • HDAC Inhibition : The compound has been identified as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3, which is crucial in regulating gene expression related to cancer cell proliferation and survival .
  • Apoptosis Induction : Studies indicate that treatment with this compound promotes apoptosis in cancer cells through G2/M phase arrest in the cell cycle .
  • Antimicrobial Mechanism : The thiazole ring structure is believed to interact with microbial enzymes or cell membranes, leading to cell death or growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • A study involving a series of thiazole-based compounds demonstrated significant efficacy against multidrug-resistant strains of bacteria and fungi, suggesting that structural modifications could enhance their activity .
  • In an experimental model for cancer treatment, the administration of thiazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the standard synthetic routes for 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-chloro-4-fluoroaniline with thiazole-forming agents (e.g., α-haloketones or thiourea derivatives). Key steps include:
  • Reaction Setup : Reflux in polar aprotic solvents (e.g., DMF or ethanol) under inert atmosphere.
  • Catalysts/Reagents : Bases like potassium carbonate or triethylamine to facilitate deprotonation and cyclization .
  • Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) to isolate the hydrobromide salt .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsPurposeYield (%)
Cyclization2-Chloro-4-fluoroaniline, thiourea, EtOH, reflux (6h)Thiazole ring formation65–75
Salt FormationHBr in acetic acid, RT (2h)Hydrobromide salt precipitation85–90

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing chloro-fluorophenyl shifts) .
  • IR Spectroscopy : Identifies N-H stretches (3100–3300 cm1^{-1}) and C-S/C-N vibrations (600–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (±1 ppm) and fragmentation patterns .

Q. What preliminary biological assays are used to assess its activity?

  • Methodological Answer : Initial screening includes:
  • Cytotoxicity Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases relevant to oncology/neurodegeneration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Reaction path sampling and machine learning (ML) models analyze solvent/base effects, reducing trial-and-error experimentation . For example:
  • ML Workflow : Train models on existing thiazole synthesis data to predict optimal solvent/base combinations for higher yields .

Q. How to resolve contradictions in structural data from different analytical techniques?

  • Methodological Answer : Conflicting NMR/X-ray data may arise from polymorphism or dynamic proton exchange. Strategies include:
  • Variable-Temperature NMR : Detect tautomerism or rotational barriers in the thiazole ring .
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration and hydrogen bonding patterns (e.g., N-H···Br interactions in the hydrobromide salt) .

Q. What advanced pharmacological assays elucidate its mechanism of action?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-labeled analogs to quantify receptor affinity (e.g., kinase targets) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Metabolomics : LC-MS/MS profiles to track downstream metabolic perturbations in disease models .

Q. How to design experiments to study its stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, then monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24h) and quantify parent compound loss using UPLC-QTOF .

Q. What strategies address conflicting bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
  • Data Harmonization : Normalize assay conditions (e.g., cell line passage number, serum concentration) .
  • Multivariate Regression : Identify confounding variables (e.g., solvent DMSO% or incubation time) impacting IC50_{50} variability .

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